
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is an organophosphorus compound with the molecular formula C10H16NO4P. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and contains both acetyl and phosphonate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate typically involves the reaction of 1-acetyl-1H-pyrrole with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:
1-acetyl-1H-pyrrole+diethyl phosphite→diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, thereby blocking the enzyme’s activity. The pathways involved include those related to cellular metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity.
1-acetyl-1H-pyrrole: The parent pyrrole compound without the phosphonate group.
Pyrrolidinone derivatives: Compounds with a similar pyrrole ring structure but different functional groups
Uniqueness
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is unique due to the presence of both acetyl and phosphonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows the compound to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Propiedades
Fórmula molecular |
C10H16NO4P |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H16NO4P/c1-4-14-16(13,15-5-2)10-6-7-11(8-10)9(3)12/h6-8H,4-5H2,1-3H3 |
Clave InChI |
QHMVQODTMHSJBN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CN(C=C1)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
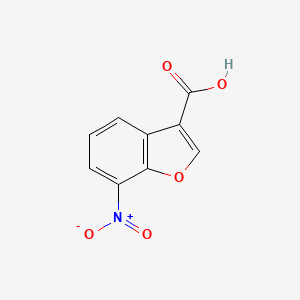
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
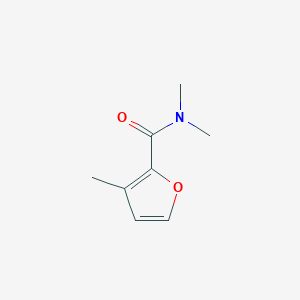
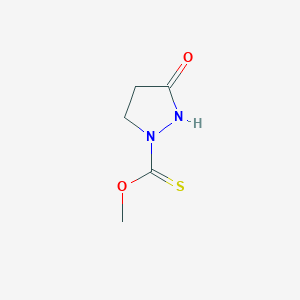
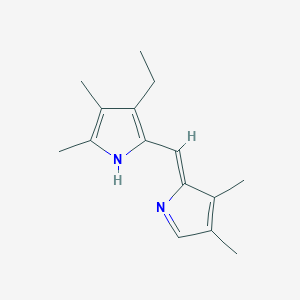
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
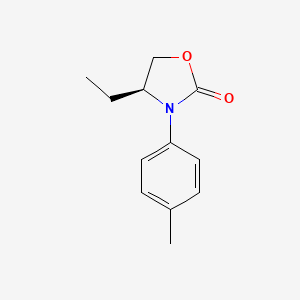
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)

![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)


